molecular formula C5H8N4OS B13853500 1-Methyl-3-(1,3-thiazol-2-ylamino)urea

1-Methyl-3-(1,3-thiazol-2-ylamino)urea

Cat. No.: B13853500
M. Wt: 172.21 g/mol
InChI Key: AYOFWMBPYAZWDC-UHFFFAOYSA-N
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Description

1-Methyl-3-(1,3-thiazol-2-ylamino)urea is a urea derivative featuring a methyl group at the N1 position and a 1,3-thiazol-2-ylamino substituent at the N3 position. Its molecular formula is C₅H₈N₄OS (molecular weight: 172.20 g/mol). The compound’s structure combines a urea backbone with a thiazole heterocycle, a combination often exploited in medicinal chemistry for modulating bioavailability and target interactions.

Synthesis of this compound involves hydrolysis of [(1,3-thiazol-2-ylamino)carbonyl]phosphoramidic acid under heated aqueous conditions, yielding the urea derivative .

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

1-methyl-3-(1,3-thiazol-2-ylamino)urea

InChI

InChI=1S/C5H8N4OS/c1-6-4(10)8-9-5-7-2-3-11-5/h2-3H,1H3,(H,7,9)(H2,6,8,10)

InChI Key

AYOFWMBPYAZWDC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NNC1=NC=CS1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be achieved through several methods. One common approach involves the Mannich reaction, a multicomponent reaction that forms carbon-carbon bonds. This reaction typically involves the condensation of 2-aminothiazole, an aldehyde, and a urea derivative under solvent-free conditions . The reaction is often catalyzed by acids such as camphor-10-sulfonic acid and can be promoted by ultrasonic irradiation to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-Methyl-3-(1,3-thiazol-2-ylamino)urea undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Variations

Heterocycle Modifications: The thiazole ring in this compound distinguishes it from 1-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, which contains a thiadiazole ring. Thiadiazoles often enhance metabolic stability but may reduce solubility compared to thiazoles .

Substituent Positioning: The methyl group in 3-methyl-1-[(1,3-thiazol-2-yl)methyl]urea is attached to the urea nitrogen, whereas in the target compound, it is on the thiazole-linked amino group. This difference impacts electronic properties and steric interactions .

Research Implications and Gaps

  • Crystallographic Analysis : Tools like SHELXL and ORTEP-3 (cited in evidence for structural determination) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
  • Synthetic Optimization : Microwave-assisted alkylation (as in ) could be adapted to improve the yield of urea-thiazole derivatives.
  • Bioactivity Screening : Prioritize testing the compound in assays for kinase inhibition, antimicrobial activity, or cytotoxicity, given the bioactivity of analogs .

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